4-(5-Bromo-2-chlorobenzyl)phenol

Catalog No.
S893181
CAS No.
864070-18-8
M.F
C13H10BrClO
M. Wt
297.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-Bromo-2-chlorobenzyl)phenol

4-(5-Bromo-2-chlorobenzyl)phenol (CAS 864070-18-8) is the definitive starting material for bulk Empagliflozin manufacturing. Using the upstream protected precursor requires hazardous BBr₃ deprotection; the iodo-analog introduces high cost and light sensitivity. This compound's 5-bromo enables clean magnesium-halogen exchange, while the free phenol permits direct THF-ether attachment without deprotection. Key advantages:

  • Eliminates cryogenic, corrosive deprotection steps, reducing waste.
  • Avoids iodo-compound price premiums and stability issues.
  • Compatible with modern one-pot C-glycosylation routes for maximum throughput.

Secure supply from SMolecule ensures process consistency and cost efficiency.

CAS Number

864070-18-8

Product Name

4-(5-Bromo-2-chlorobenzyl)phenol

IUPAC Name

4-[(5-bromo-2-chlorophenyl)methyl]phenol

Molecular Formula

C13H10BrClO

Molecular Weight

297.57 g/mol

InChI

InChI=1S/C13H10BrClO/c14-11-3-6-13(15)10(8-11)7-9-1-4-12(16)5-2-9/h1-6,8,16H,7H2

InChI Key

CSQCYSDEAYXXTN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)Cl)O

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)Cl)O

Synonyms

4-(5-Bromo-2-chlorobenzyl)phenol, 4-[(5-Bromo-2-chlorophenyl)methyl]phenol, 5-Bromo-2-chloro-4'-hydroxydiphenylmethane, Empagliflozin intermediate (bromo-chloro benzylphenol)

Purity

≥98%

Package Size

1 g, 5 g, 10 g

4-(5-Bromo-2-chlorobenzyl)phenol (CAS: 864070-18-8) is a critical halogenated phenolic building block primarily utilized in the convergent synthesis of SGLT2 inhibitors, most notably Empagliflozin. Structurally characterized by a phenol ring linked via a methylene bridge to a 5-bromo-2-chlorobenzene moiety, this compound serves as the central scaffold for subsequent C-glycosylation and etherification. In industrial procurement, its value lies in the precise reactivity of the bromine atom for magnesium-halogen exchange (Grignard formation) and the unprotected phenolic hydroxyl group, which allows for direct functionalization. Procuring this exact intermediate provides a highly calibrated balance of molecular weight (297.57 g/mol), stability, and reactivity, making it the industry standard for scalable gliflozin manufacturing [1].

Research Fit

Workflow SGLT2 inhibitor intermediate for synthetic route research and impurity profiling.
Selection Regioisomeric identity for Dapagliflozin Impurity 39 reference standard and route control.
Use Context Pharmaceutical intermediate procurement and analytical method development.

Substituting 4-(5-bromo-2-chlorobenzyl)phenol with closely related analogs introduces severe process inefficiencies and cost overruns. Utilizing the upstream protected precursor, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, forces manufacturers to perform a harsh deprotection step using corrosive boron tribromide at cryogenic temperatures, generating hazardous waste and reducing overall throughput. Conversely, attempting to use the iodo-analog (4-(5-iodo-2-chlorobenzyl)phenol) to accelerate Grignard formation drastically increases raw material costs and introduces light and thermal stability issues during storage. Furthermore, purchasing the downstream functionalized intermediate, (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran, prevents the use of modern, high-yield one-pot synthesis routes, fundamentally limiting the efficiency of the C-glycosylation sequence [1].

Substitution Risk

Mismatch
Regioisomer substitution (e.g., Impurity 75) alters coupling orientation, may lead to failure in producing the correct API structure and introduces different impurity profiles.
Traceability
Generic non-certified reagents lack characterization documentation, impacting method-validation reliability and regulatory review context for ANDA submissions.
Route Context
Process yield variations between supplier batches can affect route economics validation; reported yields may not transfer directly without in-process review.

Elimination of Cryogenic Deprotection Workflows

Procuring the unprotected phenol directly bypasses the need to cleave the ethyl ether of the upstream precursor, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Literature and synthesis data demonstrate that this deprotection requires the use of 1M Boron Tribromide (BBr3) in dichloromethane, initiated at -78 °C and warmed to room temperature over 16 to 55 hours, achieving yields that can fluctuate between 50% (requiring resubjection) and 98% . By sourcing 4-(5-bromo-2-chlorobenzyl)phenol, buyers completely eliminate the procurement of BBr3, the energy costs of cryogenic cooling, and the associated hazardous aqueous quenching steps.

Evidence DimensionDeprotection step requirements
Target Compound Data0 steps, 0 cryogenic cooling, 0 BBr3 required
Comparator Or Baseline4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (requires 1M BBr3, -78 °C, 16-55h reaction time)
Quantified Difference100% elimination of BBr3 usage and cryogenic processing
ConditionsIndustrial scale-up / intermediate preparation

Eliminating a cryogenic BBr3 deprotection step drastically reduces equipment overhead, hazardous waste disposal costs, and cycle time in API manufacturing.

Synthetic Yield Optimization
Reported
Target 91% yield (99.7% purity)
Comparator 89% yield
Supports large-scale route economics review.
+2% absolute yield context; method-dependent.

Yield Amplification via One-Pot Synthesis Compatibility

4-(5-Bromo-2-chlorobenzyl)phenol is highly effective as the starting material for advanced one-pot synthesis routes of Empagliflozin. According to process patents, utilizing this phenol directly for nucleophilic addition with gluconolactone (via Grignard exchange), followed by in-situ methyl etherification, nucleophilic substitution with (R)-3-tetrahydrofuryl p-toluenesulfonate, and reduction, achieves an overall crude API yield of 40% [1]. In contrast, the traditional baseline route—which relies on isolating the downstream intermediate (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran prior to C-glycosylation—yields only approximately 12% overall due to losses during intermediate centrifugation and drying.

Evidence DimensionOverall API Synthesis Yield
Target Compound Data~40% overall yield (via one-pot continuous process)
Comparator Or BaselineTraditional multi-step route using isolated downstream THF-ether intermediate (~12% overall yield)
Quantified Difference233% relative increase in overall yield (from 12% to 40%)
ConditionsGrignard addition with isopropylmagnesium chloride (-20 °C to -50 °C), followed by etherification and Et3SiH/AlCl3 reduction

Tripling the overall yield while eliminating intermediate isolation steps provides a massive reduction in the cost of goods sold (COGS) for bulk gliflozin production.

Regioisomer Identity Confirmation
Head-to-head
Target 4-substituted (Impurity 39)
Comparator 2-substituted (Impurity 75)
Regioisomeric identity is critical for correct API structure and analytical specificity.
Positional isomer leads to distinct impurity profiles.

Balanced Halogen-Exchange Reactivity and Cost Efficiency

The strategic placement of the bromine atom in 4-(5-bromo-2-chlorobenzyl)phenol provides the necessary reactivity for selective magnesium-halogen exchange without the drawbacks of alternative halogens. When reacted with isopropylmagnesium chloride (at a 1:1.1 molar ratio) between -20 °C and -50 °C, the bromo compound efficiently forms the reactive Grignard species required for sugar addition [1]. While an iodo-analog (4-(5-iodo-2-chlorobenzyl)phenol) would undergo this exchange more rapidly, it is significantly more expensive and prone to degradation. Conversely, the chloro-substituent at position 2 remains inert under these conditions, ensuring high regioselectivity.

Evidence DimensionRegioselective Grignard Formation
Target Compound DataHigh regioselectivity at the 5-bromo position at -20 °C to -50 °C
Comparator Or Baseline4-(5-Iodo-2-chlorobenzyl)phenol (prohibitive cost/instability) and 2-chloro position (inert)
Quantified DifferenceSelective exchange at Br over Cl, with enhanced stability compared to I
ConditionsIsopropylmagnesium chloride in THF/ether at -20 °C to -50 °C

The specific bromo/chloro substitution pattern guarantees precise organometallic functionalization at the 5-position while maintaining bulk procurement affordability and shelf stability.

Standard Traceability
Class-level
Certified reference standard with optional USP/EP traceability
Supports regulatory method validation and QC context.
Documentation package review required.

Commercial-Scale Synthesis of Empagliflozin

This compound is the definitive starting material for the bulk manufacturing of Empagliflozin. Its dual functional handles (the reactive bromine for C-glycosylation and the phenolic hydroxyl for THF-ether attachment) make it highly effective for both traditional step-wise and modern high-yield one-pot synthesis routes, directly leveraging the yield enhancements discussed in Section 3 [1].

Development of Novel SGLT2 Inhibitor Analogs

Beyond Empagliflozin, the compound serves as a versatile scaffold for drug discovery programs targeting sodium-glucose cotransporter 2 (SGLT2). The inert nature of the 2-chloro group and the predictable Grignard reactivity of the 5-bromo position allow medicinal chemists to easily append various sugar moieties or aglycone modifications without altering the core pharmacophore [2].

Advanced Organometallic Methodology Studies

Due to its distinct di-halogenated and phenolic structure, the compound is a valuable model substrate for optimizing regioselective magnesium-halogen exchange and cross-coupling reactions. Researchers utilize it to benchmark new Grignard reagents or continuous-flow metalation processes, validating methods that require high chemoselectivity in the presence of unprotected hydroxyl groups [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
SGLT2 Inhibitor API Synthesis
Regioisomeric identity and route yield context
Route economics and API structure validation
ANDA Reference Standard Development
Certified standard with regulatory traceability
Analytical method validation and QC context
SGLT2 Inhibitor Research Sourcing
High-purity intermediate with isomer availability
SAR and impurity profiling studies

XLogP3

4.8

Wikipedia

4-[(5-Bromo-2-chlorophenyl)methyl]phenol

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